molecular formula C13H11ClN2O B8509134 6-Methyl-pyridine-2-carboxylic acid-(3-chloro-phenyl)-amide

6-Methyl-pyridine-2-carboxylic acid-(3-chloro-phenyl)-amide

Cat. No. B8509134
M. Wt: 246.69 g/mol
InChI Key: KITNAZKVOOEQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-pyridine-2-carboxylic acid-(3-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-7-12(15-9)13(17)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H,16,17)

InChI Key

KITNAZKVOOEQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methylpicolinic acid (5.0 g, 36 mmol) in THF (60.0 ml) was treated with two drops of DMF and 3.5 ml (5.09 g, 40 mmol, 1.1 equiv.) of oxalyl chloride were added dropwise. The solution was stirred for 30 min at room temperature. The reaction mixture was then evaporated to dryness in vaccuo. The residue was taken up in 40 ml of dry THF, and cooled to 0° C. Triethylamine (6.1 ml, 4.43 g, 44 mmol, 1.2 equiv.), and a solution of 4.23 ml (5.12 g, 40 mmol, 1.1 equiv.) of 3-chloro-aniline in 15 ml of dry THF were added dropwise at 0° C. The reaction mixture was stirred for 5 min. at 0° C. and then allowed to warm up to room temperature. After stirring for 1 h at r.t., the dark brown suspension was filtered. The filtrate was concentrated in vaccuo, and the residue was dissolved in 200 ml of ethyl acetate, which was washed once with brine. The aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated in vaccuo. Concentration in vaccuo yielded 7.7 g of a dark brown residue which was purified by flash chromatography (heptane/ethyl acetate 4:1) to yield a the title compound as a white solid (total 5.05 g, 56%), MS (ISP): m/e=247.1, 249.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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